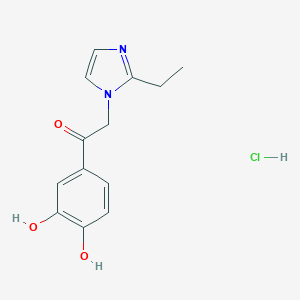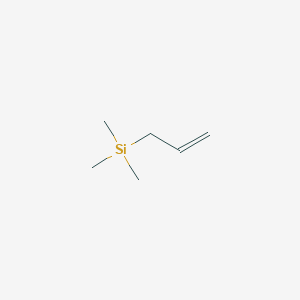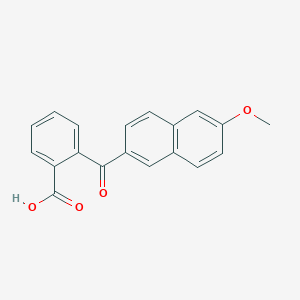
Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)-, also known as MNBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBC is a derivative of benzoic acid and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- varies depending on its application. In medicine, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell death. In antibacterial applications, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to disrupt bacterial cell membranes, leading to cell death. In herbicidal applications, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to inhibit the activity of certain enzymes involved in plant growth, leading to plant death.
Efectos Bioquímicos Y Fisiológicos
Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to exhibit various biochemical and physiological effects, depending on its application. In medicine, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth. In antibacterial applications, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to disrupt bacterial cell membranes, leading to cell death. In herbicidal applications, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to inhibit the activity of certain enzymes involved in plant growth, leading to plant death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has several advantages and limitations for lab experiments. One advantage is its high purity, which allows for accurate and reproducible results. Another advantage is its stability, which allows for long-term storage and use. However, one limitation is its high cost, which may limit its use in certain experiments. Another limitation is its potential toxicity, which may require special handling and disposal procedures.
Direcciones Futuras
For Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- research include the development of new Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- derivatives with improved properties and the investigation of Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)-'s potential applications in other fields.
Métodos De Síntesis
The synthesis of Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- involves several steps, starting with the reaction of 6-methoxy-2-naphthaldehyde with malonic acid in the presence of acetic anhydride to form a diester intermediate. This intermediate is then hydrolyzed to produce the corresponding acid, which is further reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with benzoic acid in the presence of triethylamine to yield Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)-.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has also been studied for its potential use as an antibacterial agent, as it has been shown to inhibit the growth of several bacterial strains. In agriculture, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds. In material science, Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- has been studied for its potential use as a building block for the synthesis of new materials.
Propiedades
Número CAS |
71964-75-5 |
|---|---|
Nombre del producto |
Benzoic acid, 2-((6-methoxy-2-naphthalenyl)carbonyl)- |
Fórmula molecular |
C19H14O4 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2-(6-methoxynaphthalene-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C19H14O4/c1-23-15-9-8-12-10-14(7-6-13(12)11-15)18(20)16-4-2-3-5-17(16)19(21)22/h2-11H,1H3,(H,21,22) |
Clave InChI |
MPMPJSOCGXBPOL-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O |
Otros números CAS |
71964-75-5 |
Sinónimos |
NSC 625599 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



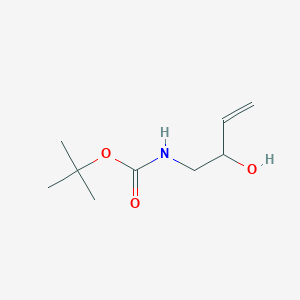
![Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]-](/img/structure/B147088.png)
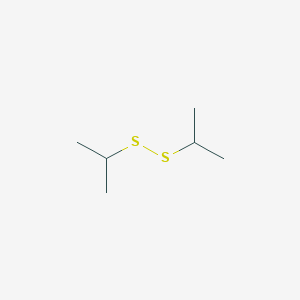
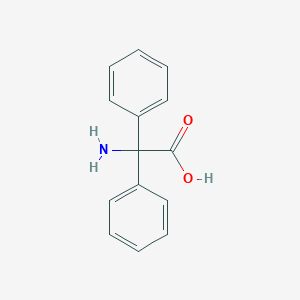
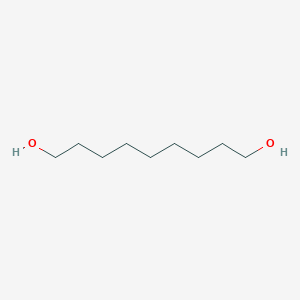
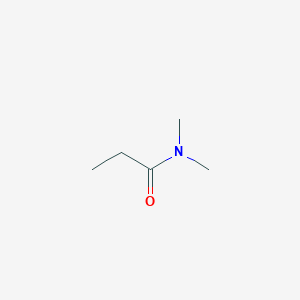
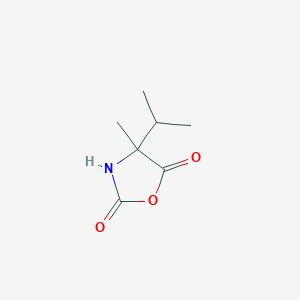
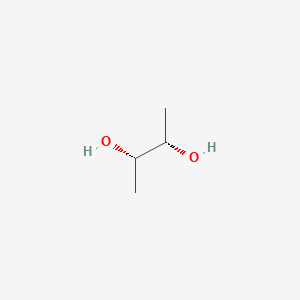
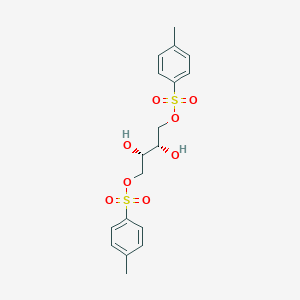
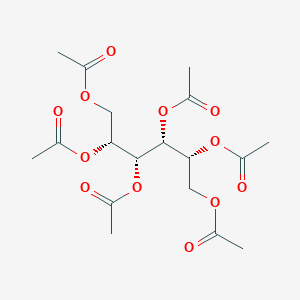
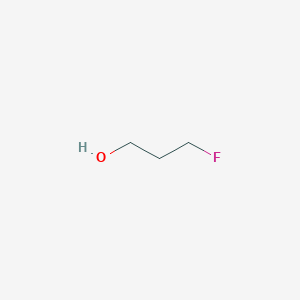
![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)
